molecular formula C15H21ClN2O5S B5419258 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B5419258
M. Wt: 376.9 g/mol
InChI Key: QQKAKXLUIHMEAO-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O5S/c1-23-13-5-4-12(16)9-14(13)24(21,22)18-7-2-3-11(10-18)15(20)17-6-8-19/h4-5,9,11,19H,2-3,6-8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKAKXLUIHMEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzenesulfonyl chloride and piperidine-3-carboxamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Solvents: Common solvents used include dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl chloride group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed depend on the type of reaction. For example, oxidation might yield sulfonic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: It could modulate pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methoxybenzenesulfonyl)piperidine
  • N-(2-Hydroxyethyl)piperidine-3-carboxamide

Uniqueness

1-(5-CHLORO-2-METHOXYBENZENESULFONYL)-N-(2-HYDROXYETHYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

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